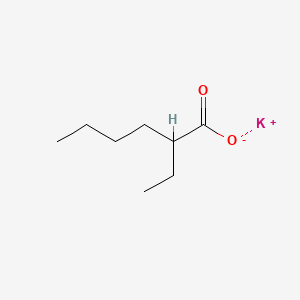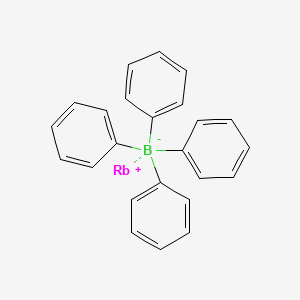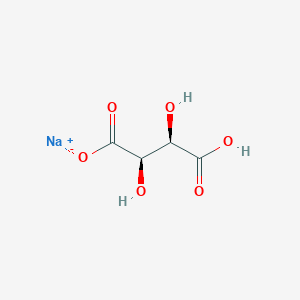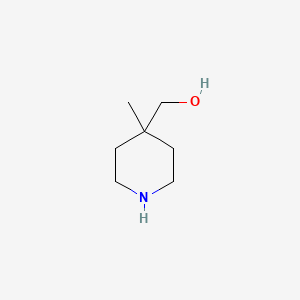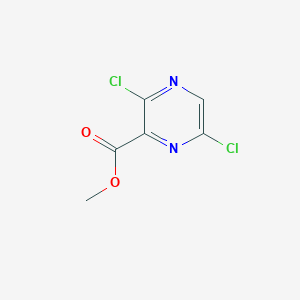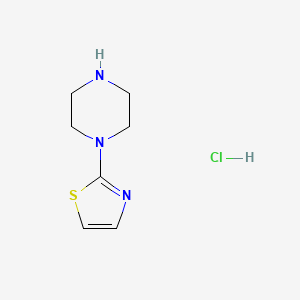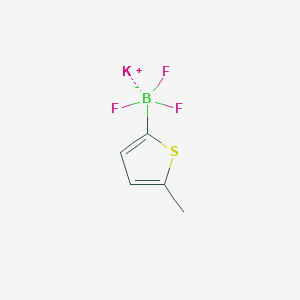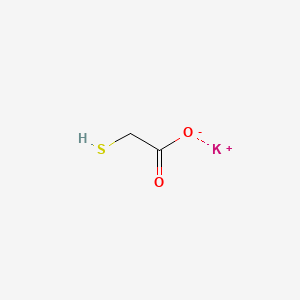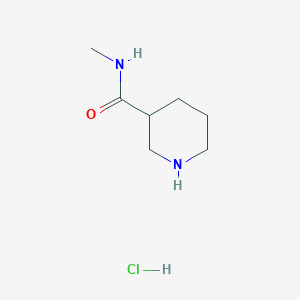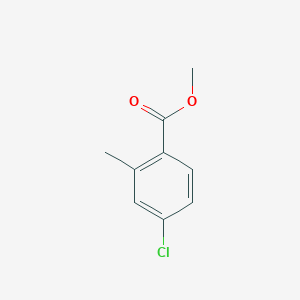
4-氯-2-甲基苯甲酸甲酯
描述
Methyl 4-Chloro-2-methylbenzoate is an organic compound with the molecular formula C9H9ClO2 . It is used in various chemical reactions as a reagent .
Synthesis Analysis
The synthesis of Methyl 4-Chloro-2-methylbenzoate involves several steps. The synthetic route includes the use of Methanol and 4-CHLORO-2-METH… . The exact details of the synthesis process can vary depending on the specific requirements of the reaction.Molecular Structure Analysis
The molecular structure of Methyl 4-Chloro-2-methylbenzoate is represented by the formula C9H9ClO2 . The molecular weight of the compound is 184.62000 .Chemical Reactions Analysis
Methyl 4-Chloro-2-methylbenzoate can participate in various chemical reactions. The exact reactions it can undergo depend on the conditions and the other reactants present .科学研究应用
晶体结构和分子分析
- 4-羟基苯甲酸甲酯:被称为对羟基苯甲酸甲酯,用于化妆品、个人护理产品和食品防腐剂。它在 120 K 下的单晶 X 射线结构涉及三个 4-羟基苯甲酸甲酯分子通过广泛的氢键形成 3D 骨架。使用 Gaussian 09W 程序、HF 和 DFT 方法进行的 Hirshfeld 表面分析和计算计算揭示了分子药理活性的见解 (Sharfalddin 等人,2020)。
微生物代谢
- 3-氯-2-甲基苯甲酸的利用:铜绿假单胞菌 MB2 可以利用 3-氯-2-甲基苯甲酸作为唯一的碳源,通过代谢裂解途径代谢它。这表明了生物修复和了解氯甲基苯甲酸的微生物代谢的潜力 (Higson & Focht,1992)。
光催化降解研究
- 芳香酸的光催化降解:研究了在紫外线照射下使用 ZnO-SnO2/纳米斜发沸石降解 4-甲基苯甲酸和 2-氯-5-硝基苯甲酸。这突出了该化合物在废水处理等环境应用中的潜力 (Khodami & Nezamzadeh-Ejhieh,2015)。
超分子化学
- 氢键超分子缔合:涉及 2-氨基-4-甲基吡啶和各种氯和甲基苯甲酸的分子盐的研究。对于理解超分子化学和设计新型分子组装体具有重要意义 (Khalib 等人,2014)。
溶解度研究
- 4-甲基苯甲酸的溶解度:了解 4-甲基苯甲酸在各种溶剂中的溶解度有助于了解其在不同工业和制药背景中的应用 (Li、Liu & Wang,2001)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVBTHDUYTGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625130 | |
| Record name | Methyl 4-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99585-12-3 | |
| Record name | Methyl 4-chloro-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


